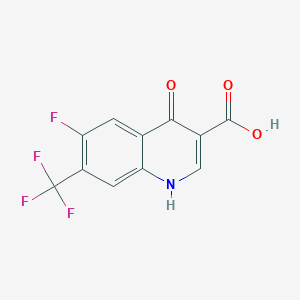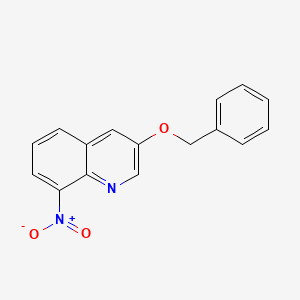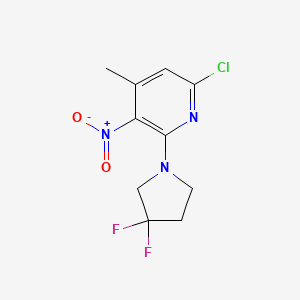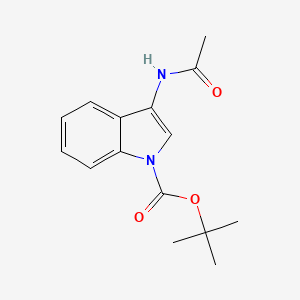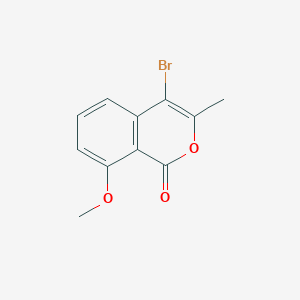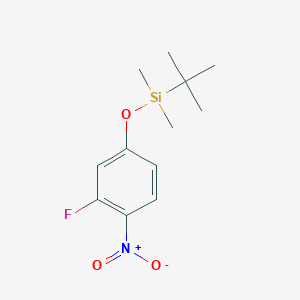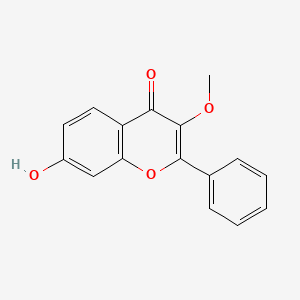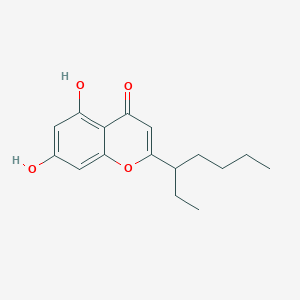silane CAS No. 64212-30-2](/img/structure/B11848895.png)
[2-(Dicyclohexylboranyl)ethyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Dicyclohexylboryl)ethyl)trimethylsilane: is an organosilicon compound that has garnered interest in various fields of chemistry due to its unique structural properties. This compound features a trimethylsilyl group attached to an ethyl chain, which is further bonded to a dicyclohexylboryl group. The presence of both silicon and boron within the same molecule allows for diverse reactivity and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dicyclohexylboryl)ethyl)trimethylsilane typically involves the reaction of trimethylsilyl ethyl halides with dicyclohexylborane. One common method is the hydrosilylation of vinyltrimethylsilane with dicyclohexylborane under the influence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
On an industrial scale, the production of (2-(Dicyclohexylboryl)ethyl)trimethylsilane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2-(Dicyclohexylboryl)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can participate in reduction reactions, particularly in the presence of hydride donors.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids and boronate esters.
Reduction: Reduced boron species and silyl-protected alcohols.
Substitution: Various silyl ethers and amines.
Scientific Research Applications
(2-(Dicyclohexylboryl)ethyl)trimethylsilane finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a protecting group for alcohols.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of (2-(Dicyclohexylboryl)ethyl)trimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The boron center can form stable complexes with various substrates, facilitating reactions such as cross-coupling and reduction. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: Another organosilicon compound with a triple bond, used in polymer synthesis and cross-coupling reactions.
Triethylsilane: A reducing agent commonly used in organic synthesis for the reduction of carbonyl compounds and imines.
Uniqueness
(2-(Dicyclohexylboryl)ethyl)trimethylsilane is unique due to the presence of both boron and silicon within the same molecule, offering a combination of reactivity and stability that is not commonly found in other compounds. This dual functionality allows for versatile applications in synthetic chemistry and material science.
Properties
CAS No. |
64212-30-2 |
|---|---|
Molecular Formula |
C17H35BSi |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-dicyclohexylboranylethyl(trimethyl)silane |
InChI |
InChI=1S/C17H35BSi/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h16-17H,4-15H2,1-3H3 |
InChI Key |
MNDLKTNEBHAUMT-UHFFFAOYSA-N |
Canonical SMILES |
B(CC[Si](C)(C)C)(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11848812.png)


